Apigenin 7-diglucuronide
Description
Contextualization of Flavonoid Glycosides in Natural Product Chemistry
Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. unair.ac.id Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. Within this broad class, flavonoid glycosides are compounds in which a flavonoid molecule is bound to one or more sugar units. The process of glycosylation, and specifically glucuronidation, is a crucial metabolic pathway in plants. ontosight.ai This enzymatic attachment of a glucuronic acid molecule to the flavonoid backbone, often at a hydroxyl group, enhances the compound's water solubility and can affect its metabolic stability and biological activity. ontosight.ai In the realm of natural product chemistry, the study of flavonoid glycosides is essential for understanding the chemical diversity of plants and for the isolation and characterization of novel bioactive compounds.
Historical Perspective of Apigenin-7-diglucuronide Research
The study of flavonoids dates back to the early 20th century, with significant progress in their isolation and structural elucidation throughout the mid-century. While early research in the 1950s and 1960s focused on the extraction of various flavonoids, including flavones, flavonols, and anthocyanins from plants like the snapdragon (Antirrhinum majus), the specific identification of their glycosidic forms evolved with advancements in analytical techniques.
The first isolation of Apigenin-7-diglucuronide has been reported from Elodea species. researchgate.netnih.gov Later, in a 2006 phytochemical investigation of Lippia alba, Apigenin-7-diglucuronide was isolated, and its discovery was noted as a first for that particular plant genus. researchgate.netresearchgate.net Subsequent research has identified this compound in a growing list of plants, including Perilla frutescens and Pometia pinnata. researchgate.netnih.govresearcher.life A 2008 thesis on the allelopathic compounds in snapdragon also detailed the isolation and characterization of apigenin-7-β-glucuronide. These discoveries have paved the way for more in-depth investigations into its biological properties.
Significance of Apigenin-7-diglucuronide in Contemporary Phytochemical and Biomedical Sciences
In recent years, the significance of Apigenin-7-diglucuronide in scientific research has grown considerably, primarily due to its observed anti-inflammatory and antioxidant properties. researchgate.netnih.gov Studies have demonstrated its potential in various biomedical applications, making it a focal point in the development of therapeutic agents. researchgate.net
Contemporary research has highlighted the compound's ability to modulate cellular pathways involved in inflammation and oxidative stress. For instance, it has been shown to protect retinal cells from light-induced degeneration by inhibiting oxidative stress and inflammation. ontosight.ai Furthermore, research has explored its role in inhibiting pro-inflammatory cytokine production. researchgate.net The ongoing investigation into its metabolic pathways and bioavailability continues to underscore its potential significance in therapeutic contexts. researchgate.net The development of advanced analytical methods, such as ultra-high-performance supercritical fluid chromatography, has also facilitated more accurate and efficient quantification of Apigenin-7-diglucuronide in plant extracts and biological samples. nih.gov
Detailed Research Findings
The following tables provide a summary of key research findings related to Apigenin-7-diglucuronide.
Table 1: Natural Sources of Apigenin-7-diglucuronide
| Plant Species | Family | Part of Plant | Reference(s) |
| Aloysia citrodora | Verbenaceae | Leaves | mdpi.com |
| Elodea species | Hydrocharitaceae | - | researchgate.netnih.govd-nb.info |
| Lippia alba | Verbenaceae | Leaves | researchgate.netresearchgate.net |
| Perilla frutescens | Lamiaceae | Leaves | researchgate.netnih.govmdpi.com |
| Pometia pinnata | Sapindaceae | Leaves | researcher.life |
| Verbena officinalis | Verbenaceae | - | nih.gov |
Table 2: Reported Biological Activities of Apigenin-7-diglucuronide
| Biological Activity | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | RAW 264.7 macrophages | Suppressed the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α). | researchgate.net |
| Antioxidant | In vitro assays | Demonstrated radical scavenging activity. | mdpi.com |
| Retinal Protection | Bright light-exposed BALB/c mice | Protected against photoreceptor degeneration by inhibiting retinal oxidative stress and inflammation. | ontosight.ai |
| Anti-adipogenic | 3T3-L1 cells | Inhibited the expression of genes involved in adipocyte differentiation in a dose-dependent manner. | nih.gov |
| NO Scavenging | Griess colorimetric assay | Reported as a potent nitric oxide scavenging compound. | mdpi.com |
Structure
3D Structure
Properties
CAS No. |
74696-01-8 |
|---|---|
Molecular Formula |
C27H26O17 |
Molecular Weight |
622.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m1/s1 |
InChI Key |
SJFTVAAHLRFBST-NSHQGHFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O |
Synonyms |
Apigenin 7-O-diglucuronide; 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl O-b-D-glucopyranuronosyl-b-D-glucopyranosiduronic acid |
Origin of Product |
United States |
Occurrence and Natural Distribution of Apigenin 7 Diglucuronide
Plant Kingdom Sources and Botanical Classification
Apigenin-7-diglucuronide and its related single glucuronide conjugate, Apigenin-7-glucuronide, have been identified in numerous medicinal and edible plants. medchemexpress.comglpbio.com The presence of these compounds is significant in chemotaxonomy, the classification of plants based on their chemical constituents. nih.gov Plants from the Lamiaceae and Asteraceae families are particularly notable for containing apigenin (B1666066) and its derivatives. nih.gov Other families, including Apiaceae, Verbenaceae, and Hydrocharitaceae, also feature species that produce these compounds. foodb.caresearchgate.net
A variety of specific plant species have been identified as sources of Apigenin-7-diglucuronide or its closely related glucuronide conjugates. Research has isolated Apigenin-7-diglucuronide from Glechoma longituba (Nakai) Kuprian. nih.gov The aquatic plant Elodea nuttallii also produces apigenin-7-O-diglucuronide. researchgate.net
Other plants are known sources of the mono-glucuronidated form, apigenin-7-glucuronide, which is a structurally similar flavonoid. These include common herbs like parsley and celery, as well as medicinal plants such as chamomile. It is also found in globe artichokes (Cynara scolymus), common verbena (Verbena officinalis), and plants of the Mentha genus. foodb.cahmdb.ca Further research has identified apigenin-7-O-β-D-glucuronide in the fruit husks of Juglans sigillata and the leaves of Fridericia chica. nih.govnih.gov The leaves of Manilkara zapota have been found to contain a methyl ester derivative of the compound. researchgate.net
The following table details the primary plant sources and their botanical classification.
| Plant Scientific Name | Common Name | Family | Compound Variant Found |
| Glechoma longituba | Lamiaceae | Apigenin-7-diglucuronide | |
| Elodea nuttallii | Nuttall's waterweed | Hydrocharitaceae | Apigenin-7-O-diglucuronide |
| Petroselinum crispum | Parsley | Apiaceae | Apigenin-7-diglucuronide derivative |
| Apium graveolens | Celery | Apiaceae | Apigenin-7-diglucuronide derivative |
| Matricaria chamomilla (or M. recutita) | Chamomile | Asteraceae | Apigenin-7-diglucuronide derivative, Apigenin-7-O-β-D-glucuronide |
| Verbena officinalis | Common Verbena | Verbenaceae | Apigenin-7-O-diglucuronide, Apigenin-7-O-beta-glucuronide |
| Antirrhinum majus | Snapdragon | Plantaginaceae | Apigenin-7-β-glucuronide |
| Cynara scolymus | Globe Artichoke | Asteraceae | Apigenin 7-glucuronide |
| Fridericia chica | Crajiru | Bignoniaceae | Apigenin 7-glucuronide |
| Juglans sigillata | Juglandaceae | Apigenin-7-O-β-D-glucuronide | |
| Manilkara zapota | Sapodilla | Sapotaceae | Apigenin-7-O-β-D-Glucuronide Methyl Ester |
| Mentha × piperita | Peppermint | Lamiaceae | Luteolin-7-O-D-glucuronide (related flavonoid glucuronide) |
| Elsholtzia splendens | Lamiaceae | Apigenin-7-O-β-D-glycoside (related flavonoid glycoside) |
The concentration and localization of Apigenin-7-diglucuronide and its analogs vary significantly among different parts of a plant. Flavonoids are generally concentrated in leaves, flowers, and fruits. scielo.br In Juglans sigillata, Apigenin-7-O-β-D-glucuronide was isolated from the fruit husks. nih.gov Similarly, the leaves of Manilkara zapota and Fridericia chica are reported to contain these flavonoid glucuronides. nih.govresearchgate.net
In a study of temperate members of the Anthemideae tribe, which includes chamomile, apigenin 7-glucuronide was primarily found in the ray florets. nih.gov Research on Mentha × piperita (peppermint) using mass spectrometry imaging revealed that the related compound luteolin-7-O-D-glucuronide is not uniformly distributed, but rather found in specific spots, mainly at the leaf borders. scielo.br The flowering aerial biomass of Elsholtzia splendens was the source for the isolation of the related compound apigenin-7-O-β-D-glycoside. nih.gov In snapdragons (Antirrhinum majus), apigenin-7-β-glucuronide was identified from the whole plant.
Specific Plant Species as Major Sources
Phytogeographical Considerations and Ecological Relevance
The production of Apigenin-7-diglucuronide and related flavonoids is often linked to the plant's interaction with its environment. These compounds can play a crucial role in the plant's defense mechanisms. fao.org
Elodea nuttallii, an invasive aquatic macrophyte, produces apigenin-7-O-diglucuronide as a chemical defense, which has been shown to reduce feeding and growth of aquatic herbivores. researchgate.net This suggests an ecological role for the compound in protecting the plant from predation. Similarly, flavonoids in general are known to provide protection against insects and other herbivores. researchgate.net The presence of apigenin-7-β-glucuronide in snapdragons grown in hydroponic systems was investigated for its potential allelopathic effects—the chemical inhibition of one plant by another.
The geographical distribution of plants containing these compounds is diverse. Manilkara zapota is a large evergreen tree native to the lowland rainforests of tropical regions. researchgate.net In contrast, Elsholtzia splendens is a copper-tolerant plant species found growing on copper-rich deposits in southern China, indicating an adaptation to metalliferous soils. nih.gov The study of these compounds across different environments provides insight into how plants adapt to various ecological pressures.
Isolation and Purification Methodologies for Apigenin 7 Diglucuronide
Extraction Techniques from Plant Matrices
The initial step in isolating Apigenin-7-diglucuronide involves its extraction from the plant material. The choice of extraction method is crucial for maximizing the yield and purity of the target compound.
Solvent-based extraction is a fundamental technique for isolating flavonoids from plant sources. The process typically begins with the extraction of dried plant material using a polar solvent, often methanol (B129727) or ethanol, to create a crude extract. This crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility characteristics.
For instance, flavonoids like apigenin (B1666066) and its glycosides have been separated by partitioning a total plant extract between different solvents. jmp.ir A common sequence involves partitioning with ethyl acetate (B1210297) and n-butanol. In the case of isolating apigenin glycosides, they are often found in the more polar n-butanol fraction. jmp.irkoreamed.org For example, high-purity apigenin 7-O-glycoside was isolated from the butanol fraction of Petroselinum crispum (parsley) aerial parts. jmp.ir Similarly, Apigenin-7-diglucuronide was obtained from the n-butanol fraction of Cirsium maackii flowers. koreamed.org The selection of solvents is critical and is based on the polarity, acidity, and molecular weight of the target compounds. jmp.ir
Methanol is frequently used as the initial extraction solvent due to its ability to dissolve a wide range of flavonoid glycosides. uoguelph.caoup.com In one study, 50% aqueous methanol was found to be the most effective solvent for extracting seven flavonoids, including Apigenin-7-O-β-D-glucuronide, from Potentilla multifida. oup.com
Table 1: Examples of Solvent-Based Extraction for Apigenin-7-diglucuronide and Related Glycosides
| Plant Source | Initial Extraction Solvent | Fraction Containing Target Compound | Reference |
| Cirsium maackii (Flower) | 80% Methanol | n-Butanol | koreamed.org |
| Petroselinum crispum (Aerial Parts) | Not Specified | n-Butanol | jmp.ir |
| Manilkara zapota (Leaves) | Not Specified | Ethyl Acetate | impactfactor.org |
| Antirrhinum majus (Snapdragon) | Methanol | Methanol | uoguelph.ca |
| Potentilla multifida | 50% Methanol | - | oup.com |
To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced methods like Ultrasound-Assisted Extraction (UAE) are employed. frontiersin.org UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. frontiersin.org This technique has been successfully applied to the extraction of various flavonoids, including apigenin glycosides.
For the extraction of apigenin-7-O-glucoside from Chrysanthemum morifolium, water was used as an environmentally friendly solvent in an ultrasonic process. mdpi.comresearchgate.net The extraction conditions were optimized to a solid/liquid ratio of 1:20 (g/mL), an extraction time of 35 minutes, a temperature of 50°C, and an ultrasound power of 350 W, yielding up to 16.04 mg/g of the compound. mdpi.comresearchgate.net The use of ultrasound has been shown to accelerate the extraction process compared to conventional methods. frontiersin.org In another study on orange by-products, a sonotrode was used with an ethanol/water mixture, with the highest extraction efficiencies achieved after 25 minutes of sonication. nih.gov
Table 2: Parameters for Ultrasound-Assisted Extraction of Apigenin Glycosides
| Plant Source | Solvent | Solid/Liquid Ratio | Time | Temperature | Power | Reference |
| Chrysanthemum morifolium | Water | 1:20 (g/mL) | 35 min | 50°C | 350 W | mdpi.comresearchgate.net |
| Orange By-products | Ethanol/Water (45/55 v/v) | 1:200 (g/mL) | 35 min | 35°C | Not Specified | nih.gov |
| Curry Leaf (Murraya koenigii) | Ethanol | 1:10 (g/mL) | 30 min | 60°C | Not Specified | frontiersin.org |
Solvent-Based Extraction Approaches
Chromatographic Separation Strategies
Following extraction, the crude fractions are subjected to various chromatographic techniques to isolate and purify Apigenin-7-diglucuronide.
Thin Layer Chromatography (TLC) is a crucial analytical tool used to monitor the progress of fractionation and purification. jmp.irimpactfactor.org It allows for the rapid qualitative analysis of the constituents in different fractions by comparing their retardation factors (Rf values) with that of a known standard. impactfactor.org For the separation of flavonoids, silica (B1680970) gel plates are commonly used. After separation, the compounds are visualized, often by spraying with a reagent like a methanol-sulfuric acid mixture or by viewing under UV light. impactfactor.org In the purification of apigenin 7-O-glycoside, fractions were monitored by TLC using a mobile phase of chloroform (B151607) and methanol (80:20). jmp.ir Similarly, TLC analysis of fractions from Manilkara zapota leaf extracts used a mobile phase of chloroform and ethyl acetate (5:5) to identify flavonoid-containing fractions. impactfactor.org
Column chromatography is the primary method for the preparative separation of compounds from the enriched fractions. jmp.ir Sephadex LH-20, a lipophilic cross-linked dextran (B179266) gel, is particularly effective for the purification of flavonoids. jmp.irmdpi.commdpi.com Its separation mechanism involves a combination of molecular sieving and adsorption chromatography.
In several studies, fractions rich in apigenin glycosides were applied to a Sephadex LH-20 column. jmp.irkoreamed.orguoguelph.ca For the isolation of Apigenin-7-diglucuronide from Cirsium maackii, the n-butanol fraction was chromatographed on a Sephadex LH-20 column using 100% methanol as the mobile phase. koreamed.org The purification of apigenin 7-O-glycoside from Petroselinum crispum also involved multiple steps of column chromatography on Sephadex LH-20, using methanol as the eluting solvent. jmp.ir The fractions collected from the column are typically monitored by TLC to identify those containing the target compound for further purification or analysis. jmp.ir
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification and quantitative analysis of Apigenin-7-diglucuronide. jmp.irmdpi.com It offers high resolution, sensitivity, and speed. Reversed-phase HPLC, using a C18 column, is the most common mode for separating flavonoids.
The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acid like phosphoric or formic acid to improve peak shape) and an organic solvent, usually acetonitrile (B52724) or methanol. oup.commdpi.commdpi.com For instance, the analysis of flavonoids in Potentilla multifida utilized a gradient of acetonitrile and 0.1% phosphoric acid. oup.com The detection of Apigenin-7-diglucuronide is commonly performed using a UV detector at a wavelength where flavonoids exhibit strong absorbance, such as 254 nm or 335 nm. oup.commdpi.com In one method developed for quantifying Apigenin-7-O-glucuronide in a topical cream, a C18 column was used with a gradient of acetonitrile and 0.1% phosphoric acid, with detection at 335 nm. mdpi.com The retention time for Apigenin-7-O-glucuronide in this system was 19.8 minutes. mdpi.com Preparative HPLC, which uses larger columns and higher flow rates, is employed for isolating larger quantities of the pure compound from the most enriched fractions. mdpi.comresearchgate.net
Table 3: HPLC Conditions for Analysis of Apigenin-7-diglucuronide
| Plant/Matrix Source | Column | Mobile Phase | Detection Wavelength | Retention Time (min) | Reference |
| Agrimonia pilosa (in cream) | YoungJin Biochrom INNO-P C18 (5 µm, 4.6 × 150 mm) | (A) Water with 0.1% phosphoric acid (B) Acetonitrile (Gradient) | 335 nm | 19.8 | mdpi.com |
| Potentilla multifida | Hypersil ODS (5 µm, 4.6 × 250 mm) | (A) Acetonitrile (B) 0.1% Phosphoric acid (Gradient) | 254 nm | Not Specified | oup.com |
| Chrysanthemum morifolium | Not Specified (Analytical) | (A) Water with 0.1% formic acid (B) Acetonitrile (Gradient) | 327 nm | ~19.6 | mdpi.comresearchgate.net |
| Manilkara zapota | Not Specified | Not Specified | Not Specified | Not Specified | impactfactor.orgresearchgate.net |
Preparative and Semi-Preparative HPLC for Enhanced Purification
Preparative and semi-preparative high-performance liquid chromatography (HPLC) are powerful techniques for the purification of specific compounds from complex mixtures, such as plant extracts. scielo.brnih.gov These methods operate on the same principles as analytical HPLC but are scaled up to handle larger sample volumes and yield purified material. thermofisher.com
In the context of Apigenin-7-diglucuronide, semi-preparative HPLC has been successfully employed for its isolation from plant sources like Lippia citriodora (lemon verbena) and Aloysia triphylla. nih.govmdpi.com The process typically involves the fractionation of a crude extract, followed by purification of the target compound. For instance, a study on Aloysia triphylla leaves first used gel filtration chromatography to obtain fractions enriched with the desired compounds. These fractions were then subjected to semi-preparative HPLC using a reversed-phase C18 column and a mobile phase of water with 0.1% trifluoroacetic acid and acetonitrile to yield pure Apigenin-7-diglucuronide. mdpi.com
The selection of the column and mobile phase is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly used for separating flavonoids. nih.gov The mobile phase composition, often a gradient of an aqueous solvent (like water with an acid modifier) and an organic solvent (like acetonitrile or methanol), is adjusted to control the elution of the compounds based on their polarity. mdpi.commdpi.com
A key challenge in the HPLC purification of flavonoid glycosides like Apigenin-7-diglucuronide is the potential for hydrolysis, especially in acidic conditions which are often necessary for good peak shape. mdpi.com Therefore, careful optimization of the mobile phase pH and temperature is crucial to maintain the integrity of the compound during purification.
Table 1: Examples of (Semi-)Preparative HPLC for Flavonoid Purification
| Plant Source | Target Compound(s) | Chromatographic Details | Purity Achieved | Reference |
| Aloysia triphylla | Apigenin-7-O-diglucuronide | Gel filtration followed by semi-preparative HPLC with a Nucleosil® RP-18 column. | Not specified | mdpi.com |
| Lippia citriodora | Apigenin-7-diglucuronide, Chrysoeriol-7-diglucuronide, Verbascoside | Semi-preparative HPLC with a C18 column. | Not specified | nih.gov |
| Chrysanthemum morifolium 'Huangju' | Apigenin-7-O-glucoside | Preparative HPLC with a Venusil ASB C18 column. | >95% | mdpi.comnih.gov |
Countercurrent Chromatography Approaches (e.g., High-Speed Countercurrent Chromatography)
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample and improving recovery. nih.gov High-speed countercurrent chromatography (HSCCC), a modern and efficient form of CCC, has proven to be a valuable tool for the separation and purification of natural products, including flavonoid glucuronides. swansea.ac.ukkoreascience.kr
HSCCC operates by partitioning solutes between two immiscible liquid phases, a stationary phase and a mobile phase, within a coil column that is subjected to a strong centrifugal force. This allows for the separation of compounds with similar polarities.
A notable application of HSCCC in combination with other techniques was the isolation of seven polyphenols from Perillae Folium. nih.gov This study utilized pH-zone-refining counter-current chromatography (pH-ZRCCC) for initial separation, followed by traditional HSCCC for further purification of a mixed fraction. This two-step process successfully yielded Apigenin-7-O-[β-d-glucuronopyranosyl (1→2)-O-β-d-glucuronopyranoside], a diglucuronide of apigenin, with a purity of over 92.7%. The solvent system used for the HSCCC step was ethyl acetate-n-butanol-water (4.8:0.2:5, v/v). nih.gov
The choice of the two-phase solvent system is paramount for successful HSCCC separation. nih.gov The system must provide a suitable partition coefficient (K) for the target compound, ensuring its effective separation from impurities. For the separation of polar compounds like flavonoid glycosides, solvent systems containing ethyl acetate, n-butanol, and water are commonly employed. nih.govresearchgate.net
Table 2: Application of HSCCC for the Purification of Flavonoid Glycosides
| Plant Source | Target Compound(s) | HSCCC Solvent System | Purity Achieved | Reference |
| Perillae Folium | Apigenin-7-O-[β-d-glucuronopyranosyl (1→2)-O-β-d-glucuronopyranoside] | Ethyl acetate-n-butanol-water (4.8:0.2:5, v/v) | >92.7% | nih.gov |
| Paeonia suffruticosa | Apigenin-7-O-glucoside, Luteolin-7-O-glucoside, etc. | Ethyl acetate-ethanol-acetic acid-water (4:1:0.25:5, v/v) | 97% for Apigenin-7-O-glucoside | researchgate.net |
| Chrysanthemum morifolium cv. Fubaiju | Luteolin-7-O-β-D-glucuronide, Apigenin-7-O-β-D-glucoside, etc. | Ethyl acetate-n-butanol-acetonitrile-water-acetic acid (5:0.5:2.5:5:0.25, v/v/v/v/v) | >95% | nih.gov |
Purity Assessment and Yield Optimization in Isolation Processes
Following isolation and purification, it is essential to assess the purity of the obtained Apigenin-7-diglucuronide and to have optimized the process for the best possible yield.
Purity is typically determined using analytical HPLC coupled with a UV detector or a mass spectrometer (MS). nih.govresearchgate.net A pure compound will ideally show a single, sharp peak in the chromatogram. The purity is often expressed as a percentage, calculated based on the peak area of the target compound relative to the total area of all peaks in the chromatogram. For structural confirmation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable. mdpi.comnih.gov
Yield optimization is a critical aspect of the isolation process, aiming to maximize the amount of pure compound obtained from the starting material. This involves a systematic investigation of various extraction and purification parameters. For instance, in the extraction of apigenin and its glycosides from chamomile, factors such as the solvent-to-sample ratio, agitation rate, pressure, temperature, and extraction time were optimized to maximize the yield. bg.ac.rsscispace.com
Similarly, for purification methods like preparative HPLC and HSCCC, optimizing parameters such as the mobile phase composition, flow rate, and column loading can significantly impact the yield and purity of the final product. thermofisher.commdpi.com For example, a study on the purification of apigenin-7-O-glucoside from Chrysanthemum morifolium optimized the solid/liquid ratio, extraction time, temperature, and ultrasound power to achieve a content of up to 16.04 mg/g. mdpi.comresearchgate.net
By carefully selecting and optimizing both the extraction and purification methodologies, it is possible to obtain Apigenin-7-diglucuronide with high purity and in sufficient quantities for further research and potential applications.
Structural Elucidation and Analytical Characterization of Apigenin 7 Diglucuronide
Spectroscopic Analysis Techniques
Spectroscopy is a cornerstone in the structural determination of Apigenin-7-diglucuronide, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of flavonoids and their glycosides, including Apigenin-7-diglucuronide. nih.gov By analyzing the chemical shifts (δ) and coupling constants (J) of proton (¹H) and carbon-13 (¹³C) nuclei, the precise connectivity of atoms within the molecule can be determined. nih.gov
Complete assignment of all proton and carbon signals is achievable with a few milligrams of a purified sample. nih.gov ¹H NMR provides information on the protons of the apigenin (B1666066) backbone and the attached glucuronide moieties. For instance, in related apigenin glycosides, characteristic signals for the A-ring, B-ring, and C-ring of the apigenin skeleton are observed. nih.govresearchgate.net
¹³C NMR spectroscopy, while less sensitive than ¹H NMR due to the low natural abundance of ¹³C, complements the proton data by providing the carbon framework of the molecule. nih.gov The ¹³C NMR spectrum of a related compound, apigenin-7-O-β-D-glycoside, showed 21 carbon signals, which included those for the hexose (B10828440) moiety and the A, B, and C rings of the flavone (B191248) structure. nih.gov For Apigenin-7-O-glucuronide, ¹³C NMR data has been used in its identification. jfda-online.com
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to establish correlations between protons and carbons, further confirming the structure. uoguelph.ca For example, the HSQC spectrum correlates a proton to its directly bonded carbon, while the HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. uoguelph.ca This is crucial for determining the attachment point of the diglucuronide chain to the apigenin aglycone.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Apigenin Moiety | ||
| H-3 | 6.75 (s) | 102.7 |
| H-6 | 6.41 (d, J=1.9 Hz) | 99.5 |
| H-8 | 6.78 (d, J=1.9 Hz) | 94.5 |
| H-2', 6' | 7.87 (d, J=8.8 Hz) | 128.2 |
| H-3', 5' | 6.91 (d, J=8.8 Hz) | 115.9 |
| C-2 | - | 164.2 |
| C-4 | - | 181.8 |
| C-5 | - | 161.6 |
| C-7 | - | 162.8 |
| C-9 | - | 156.8 |
| C-10 | - | 105.2 |
| C-1' | - | 120.5 |
| C-4' | - | 160.9 |
| Glucuronide Moiety | ||
| H-1'' | 5.08 (d, J=7.1 Hz) | 99.5 |
| C-2'' | - | 72.9 |
| C-3'' | - | 74.0 |
| C-4'' | - | 71.8 |
| C-5'' | - | 76.3 |
| C-6'' | - | 171.6 |
| Data adapted from a study on Apigenin-7-O-β-D-glucuronide. jfda-online.com |
Mass Spectrometry (MS) Applications (e.g., LC-MS, Q-TOF/MS, LC-MS/MS)
Mass spectrometry (MS) is an indispensable technique for the identification and structural characterization of Apigenin-7-diglucuronide, especially when coupled with liquid chromatography (LC). uoguelph.camdpi.com This combination allows for the separation of the compound from a complex mixture before it enters the mass spectrometer for analysis.
High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) MS provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. For Apigenin-7-O-di-glucuronide, the theoretical monoisotopic mass of the [M-H]⁻ ion is m/z 621.1086 (for the molecular formula C₂₇H₂₆O₁₇). mdpi.com Experimental measurements have yielded values such as m/z 621.1091, demonstrating high mass accuracy. mdpi.com
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by providing fragmentation patterns. In negative ion mode, the precursor ion [M-H]⁻ of Apigenin-7-O-di-glucuronide at m/z 621.1 undergoes collision-induced dissociation to produce a series of characteristic product ions. mdpi.com Key fragment ions observed include:
m/z 351 : Resulting from the di-glucuronic acid fragment. mdpi.com
m/z 269 : Corresponding to the apigenin aglycone. mdpi.com
m/z 193 : From a single glucuronic acid fragment. mdpi.com
Other smaller fragment ions at m/z 175, 131, and 113 are also detected, representing further decomposition products. mdpi.com The fragmentation of the glycosidic bond is a characteristic feature for flavonoid glucuronides. While tandem MS is powerful, it may not always differentiate between structural isomers. mdpi.com
Table 2: Key Mass Spectrometry Data for Apigenin-7-diglucuronide
| Analysis Type | Ion Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| HR-ESI-MS/MS | Negative | 621.1 | 351, 269, 193, 175, 131, 113 | mdpi.com |
| This interactive table summarizes the significant ions observed in the tandem mass spectrum of Apigenin-7-diglucuronide, aiding in its identification. |
Infrared Spectroscopy (FTIR)
The FTIR spectrum would be expected to show characteristic absorption bands for:
Hydroxyl (-OH) groups : A broad band around 3423 cm⁻¹. nih.gov
Aromatic C-H stretching : A weak peak around 3139 cm⁻¹. nih.gov
Saturated C-H stretching : Around 2925 cm⁻¹. nih.gov
γ-pyrone carbonyl (C=O) group : A strong band around 1655 cm⁻¹. nih.gov
Aromatic C=C bonds : Peaks around 1609, 1590, and 1510 cm⁻¹. nih.gov
Glycosidic C-O bonds : Absorption bands in the region of 1100-1030 cm⁻¹. nih.gov
These bands confirm the presence of the flavonoid backbone and the attached sugar moieties.
Table 3: Expected FTIR Absorption Bands for Apigenin-7-diglucuronide
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | ~3423 |
| Aromatic C-H | ~3139 |
| γ-pyrone Carbonyl (C=O) | ~1655 |
| Aromatic C=C | ~1609, 1590, 1510 |
| Glycosidic C-O | ~1100-1030 |
| This table is based on data for a similar compound, apigenin-7-O-β-D-glycoside. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a useful technique for the initial characterization of flavonoids. The UV spectrum of flavonoids typically shows two major absorption bands, referred to as Band I (in the 300-400 nm region) and Band II (in the 240-280 nm region).
While specific UV-Vis data for Apigenin-7-diglucuronide is not detailed in the provided search results, the spectrum of apigenin and its glycosides generally exhibits these two characteristic bands. For example, luteolin-7-O-diglucuronide, a closely related compound, shows maximum absorption wavelengths at 254, 267, and 347 nm. researchgate.net It is expected that Apigenin-7-diglucuronide would have a similar UV absorption profile, which is useful for its detection in HPLC analysis using a Diode Array Detector (DAD). nih.govijhsr.org
Chromatographic-Spectrometric Coupling for Compound Identification
The coupling of chromatographic separation techniques, primarily High-Performance Liquid Chromatography (HPLC), with spectrometric detectors is a powerful and widely used approach for the identification of Apigenin-7-diglucuronide in complex samples like plant extracts. researchgate.netmdpi.com
HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. When coupled with a mass spectrometer (LC-MS), it allows for the determination of the molecular weight and fragmentation pattern of the separated compounds, enabling their identification. mdpi.com For instance, the identification of Apigenin-7-O-di-glucuronide in Glechoma hederacea was achieved using HPLC coupled with high-resolution tandem mass spectrometry (HPLC-HR-MS/MS). mdpi.com
The use of a photodiode array (PDA) or UV detector in conjunction with HPLC (HPLC-UV/PDA) provides the UV spectrum of the eluting compounds, which serves as an additional piece of identifying information. ijhsr.org The combination of retention time, UV spectrum, and mass spectral data provides a high degree of confidence in the identification of Apigenin-7-diglucuronide.
Advanced Analytical Methodologies for Detection and Quantification
Advanced analytical methodologies have been developed for the sensitive and accurate detection and quantification of apigenin and its derivatives, including Apigenin-7-diglucuronide. These methods are crucial for quality control and standardization of herbal products and for metabolic studies. mdpi.com
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) offers several advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. ijhsr.orgmdpi.com UHPLC-Q-TOF-MS has been utilized for the comprehensive chemical profiling of plant extracts containing various flavonoid glycosides. mdpi.comresearchgate.net
For quantification in complex matrices like topical creams, a validated HPLC method with liquid-liquid extraction for sample preparation has been developed. mdpi.comscilit.com This method allows for the analysis of low concentrations of the target compound by effectively removing interfering substances. mdpi.comscilit.com
Furthermore, the development of comprehensive compound databases and intelligent peak annotation software, often used with techniques like UHPLC/Ion Mobility-QTOF-MS, facilitates the rapid characterization of multiple components in natural products. techscience.com These advanced systems can provide four-dimensional data (retention time, drift time, mass spectral information, and response), enhancing the ability to discriminate between isomers and confidently identify compounds like Apigenin-7-diglucuronide. techscience.com
Biosynthesis and Metabolic Pathways of Apigenin 7 Diglucuronide
Enzymatic Glucuronidation of Apigenin (B1666066) Precursors
The formation of apigenin-7-diglucuronide originates from its aglycone precursor, apigenin. In biological systems, particularly in mammals, the process of glucuronidation is a major Phase II metabolic pathway for a wide array of compounds, including flavonoids like apigenin. jst.go.jpnih.gov This enzymatic reaction involves the transfer of a glucuronic acid moiety from an activated donor molecule, uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA), to a hydroxyl group on the apigenin molecule. ontosight.ai
Apigenin possesses three hydroxyl groups at the C-5, C-7, and C-4' positions, all of which are potential sites for glucuronidation. jst.go.jpnih.gov However, the formation of apigenin-7-glucuronide is a predominant metabolic step. jst.go.jp The subsequent attachment of a second glucuronic acid molecule would lead to the formation of apigenin-7-diglucuronide. This process can occur through either enzymatic or chemical methods, with enzymatic glucuronidation often utilizing UDP-glucuronosyltransferases (UGTs) as catalysts.
In vitro studies using rat liver models have demonstrated that apigenin can undergo conjugation to form three distinct monoglucuronoconjugates. nih.govfrontiersin.org Further investigation with an isolated perfused rat liver model identified the formation of a diglucuronoconjugate, highlighting the capacity of the liver to perform multiple glucuronidation steps on the apigenin molecule. nih.gov
Glucuronosyltransferase Enzymes Involved in Biosynthesis
The biosynthesis of apigenin glucuronides is catalyzed by a superfamily of enzymes known as uridine 5'-diphospho-glucuronosyltransferases (UGTs). jst.go.jpontosight.ai These enzymes are primarily located in the liver and intestines and are responsible for the glucuronidation of a vast number of xenobiotics and endogenous compounds. jst.go.jp
Several UGT isoforms have been identified to be involved in the glucuronidation of apigenin, with varying regioselectivity. Studies using human liver and intestinal microsomes, as well as recombinant UGT enzymes, have identified UGT1A1 and UGT1A9 as the major isoforms responsible for the formation of apigenin-7-glucuronide (AP-7G). jst.go.jp UGT1A1 is also implicated in the metabolism of apigenin in HepG2 cells. nih.gov
In human intestinal Caco-2 cells, which are a common model for studying intestinal drug metabolism, UGT1A1, UGT1A3, UGT1A6, and UGT2B7 have been shown to be capable of metabolizing apigenin. nih.govacs.org Notably, siRNA-mediated silencing experiments have demonstrated that UGT1A6 is a major contributor to the glucuronidation of apigenin in these cells. nih.govacs.org The specific UGT enzymes involved in the second glucuronidation step to form apigenin-7-diglucuronide from a monoglucuronide precursor are less well-defined in the available literature.
In Vitro and In Vivo Metabolic Transformations in Pre-clinical Models
Pre-clinical studies, both in vitro and in vivo, have provided significant insights into the metabolic transformations of apigenin, leading to the formation of its glucuronide conjugates.
In Vitro Studies:
Liver and Intestinal Microsomes: In vitro assays using human liver and intestinal microsomes have shown that apigenin is predominantly metabolized into its glucuronide conjugates. jst.go.jp Specifically, the formation of apigenin-7-glucuronide (AP-7G) and apigenin-4'-glucuronide (AP-4'G) has been observed, with AP-7G being the major metabolite in liver microsomes. jst.go.jp The total glucuronidation activity for apigenin was found to be higher in liver microsomes compared to intestinal microsomes. jst.go.jp
Isolated Perfused Rat Liver: An ex vivo study using an isolated perfused rat liver model not only confirmed the formation of monoglucuronoconjugates but also identified the production of a diglucuronoconjugate of apigenin. nih.gov This provides direct evidence for the liver's capability to form apigenin-7-diglucuronide.
Cell Models: In the human hepatoma cell line HepG2 and the human intestinal cell line Caco-2, apigenin has been shown to induce the phase II detoxifying enzyme UGT1A1. researchgate.net Studies in Caco-2 cells have further elucidated that apigenin is rapidly metabolized, with glucuronide excretion being a key pathway. nih.govacs.org
In Vivo Studies:
Rat Models: Following oral administration of apigenin to rats, the primary metabolites identified in plasma are its glucuronide and sulfate (B86663) conjugates. caldic.com One study demonstrated that after a single oral dose, apigenin was extensively metabolized, with apigenin-7-O-glucuronide (A7G) being a major metabolite. researchgate.net Another study comparing germ-free and human microbiota-associated (HMA) rats found that after administration of apigenin-7-glucoside, apigenin and its conjugates were detected in the urine and feces of germ-free rats. nih.gov In HMA rats, a more complex metabolic profile was observed due to the contribution of the gut microbiota. nih.gov
Bioavailability and Metabolic Fate Studies in Pre-clinical Systems
The bioavailability of apigenin is generally low, largely due to its extensive first-pass metabolism in the intestines and liver, where it is rapidly converted to its glucuronide and sulfate conjugates. jst.go.jpresearchgate.netresearchgate.net
In a study with rats, the oral bioavailability of apigenin was found to be very low, at 0.708%. researchgate.net This was attributed to its poor stability in the gastrointestinal lumen and significant intestinal first-pass metabolism. researchgate.net The intestine was found to have a greater contribution to the pre-systemic elimination of apigenin than the liver. researchgate.net
Interestingly, a study investigating the pharmacokinetics of apigenin and its metabolite, apigenin-7-O-glucuronide (A7G), in rats found that the systemic exposure to apigenin was markedly higher after oral administration of A7G compared to the administration of apigenin itself. researchgate.net This suggests that A7G may act as a natural prodrug, potentially improving the low oral bioavailability of apigenin. researchgate.net
Following absorption and metabolism, apigenin and its metabolites are distributed throughout the body and are primarily excreted in the urine and feces. nih.govcaldic.com In rats, after a single oral dose of apigenin, a significant portion of the administered dose was recovered in the urine and feces. caldic.com
Impact of Glucuronidation on Compound Properties
The process of glucuronidation significantly alters the physicochemical and biological properties of apigenin. nih.gov
Solubility and Bioavailability: Glucuronidation substantially increases the water solubility of apigenin. ontosight.aimdpi.combiosynth.com This enhanced solubility can affect its absorption and bioavailability. ontosight.ai While extensive first-pass glucuronidation limits the systemic availability of the parent apigenin, the resulting glucuronides are the primary forms found in circulation. nih.gov
Metabolic Stability: The addition of a glucuronic acid moiety can protect the flavonoid from further oxidative metabolism, thereby increasing its metabolic stability and prolonging its half-life in the body. ontosight.ai For instance, apigenin-7-O-glucuronide was found to be stable in simulated intestinal fluid for 24 hours, whereas apigenin itself showed poor stability. researchgate.net
Biological Activity: The biological activities of flavonoid glucuronides can differ from their aglycone counterparts. ontosight.ai While glucuronidation is often considered a detoxification pathway that reduces bioactivity, some glucuronide metabolites have been shown to retain or even exhibit enhanced biological effects. nih.govoup.com For example, apigenin-7-O-β-D-glucuronide has demonstrated anti-inflammatory properties. nih.gov The position of glucuronidation can also influence the antioxidant properties of flavonoids. nih.gov
Interactive Data Table: Glucuronidation of Apigenin in Human Liver and Intestinal Microsomes
| Metabolite | Tissue Microsomes | Formation Activity (nmol/min/mg protein) |
|---|---|---|
| Apigenin-7-glucuronide (AP-7G) | Liver | 11.0 |
| Apigenin-4'-glucuronide (AP-4'G) | Liver | 1.01 |
| Apigenin-7-glucuronide (AP-7G) | Intestinal | 1.32 |
| Apigenin-4'-glucuronide (AP-4'G) | Intestinal | 3.23 |
Table of Compound Names
| Compound Name |
|---|
| 4-hydroxycinnamic acid |
| Acacetin |
| Apigenin |
| Apigenin-4'-glucuronide |
| Apigenin-7-diglucuronide |
| Apigenin-7-glucoside |
| Apigenin-7-O-glucuronide |
| Apigenin-7-O-β-D-glucuronide |
| Baicalein |
| Chrysoeriol |
| Diosmetin |
| Eriodictyol |
| Formononetin |
| Genistein |
| Genkwanin |
| Isoorientin |
| Isoschaftoside |
| Isovitexin |
| Kaempferol |
| Luteolin (B72000) |
| Medicarpin |
| Naringenin |
| Oroxylin A |
| Orientin |
| Phloretin |
| Quercetin |
| Resveratrol |
| Schaftoside |
| Scutellarein |
| Tectorigenin |
| Tricin |
| Vitexin |
| Wogonin |
| 3-(3,4-dihydroxyphenyl)propionic acid |
| 3-(3-hydroxyphenyl)propionic acid |
Pre Clinical Pharmacological Activities and Mechanistic Studies of Apigenin 7 Diglucuronide
Anti-inflammatory Modulations
Apigenin-7-diglucuronide has been shown to exert significant anti-inflammatory effects through a multi-faceted approach, targeting key components of the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators
In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Apigenin-7-O-β-D-glucuronide (AG) has been shown to suppress the production of key pro-inflammatory mediators in a dose-dependent manner. nih.govresearchgate.net Specifically, it inhibits the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α). nih.govchemfaces.com This inhibitory action on crucial signaling molecules of the inflammatory response is achieved without affecting the viability of the cells. nih.govchemfaces.com
Table 1: Inhibitory Effects of Apigenin-7-diglucuronide on Pro-inflammatory Mediators
| Mediator | Cell Line | Stimulant | Effect | Citation |
|---|---|---|---|---|
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Dose-dependent suppression | nih.gov, researchgate.net, chemfaces.com |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | Dose-dependent suppression | nih.gov, researchgate.net, chemfaces.com |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages | LPS | Dose-dependent suppression | nih.gov, chemfaces.com |
Regulation of Inflammatory Gene Expression
The reduction in pro-inflammatory mediators is underpinned by the ability of Apigenin-7-diglucuronide to regulate the expression of genes responsible for their synthesis. Research has demonstrated that AG suppresses the LPS-induced messenger RNA (mRNA) expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govchemfaces.com iNOS and COX-2 are the enzymes responsible for the production of NO and prostaglandins, respectively. Furthermore, the compound also downregulates the mRNA expression of TNF-α. nih.govresearchgate.net
Modulation of Intracellular Signaling Pathways
The anti-inflammatory effects of Apigenin-7-diglucuronide are mediated through its interaction with critical intracellular signaling pathways. Studies have revealed that it inhibits the activation of activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways in LPS-stimulated macrophages. nih.govbiocrick.com Specifically, treatment with AG has been found to decrease the nuclear translocation of c-Jun, a component of the AP-1 transcription factor. nih.govchemfaces.com This is achieved through the inhibition of the phosphorylation of both p38 MAPK and extracellular signal-regulated kinase (ERK). nih.govchemfaces.com By modulating these pathways, Apigenin-7-diglucuronide effectively curtails the downstream expression of inflammatory genes. Some flavonoids have also been shown to exert anti-inflammatory effects through the inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.govresearchgate.net
Phospholipase A2 (PLA2) Enzyme Inhibition
Research has pointed towards the potential of flavonoids to inhibit phospholipase A2 (PLA2), a key enzyme in the inflammatory process responsible for the release of arachidonic acid, a precursor for eicosanoids like prostaglandins. nih.gov While direct studies on Apigenin-7-diglucuronide are limited, related compounds have shown PLA2 inhibitory activity. For instance, a study on Manilkara zapota leaf extracts, which contain apigenin (B1666066) derivatives, demonstrated significant secretory PLA2 inhibitory activity. impactfactor.orgresearchgate.net This suggests a potential mechanism for the anti-inflammatory action of Apigenin-7-diglucuronide, although further specific investigation is required.
In Vivo Anti-inflammatory Efficacy in Animal Models
The in vitro anti-inflammatory effects of Apigenin-7-diglucuronide have been corroborated by in vivo studies. In a mouse model of LPS-induced endotoxin (B1171834) shock, treatment with AG offered protection by inhibiting the production of pro-inflammatory cytokines. nih.govchemfaces.combiocrick.com This demonstrates the potential of Apigenin-7-diglucuronide to counteract systemic inflammatory responses in a living organism.
Antioxidant Properties and Oxidative Stress Mitigation
Beyond its anti-inflammatory actions, Apigenin-7-diglucuronide is recognized for its antioxidant properties. medchemexpress.comtargetmol.combiosynth.com It has been shown to protect against oxidative stress, a condition implicated in the pathogenesis of various diseases. biosynth.com In a study on bright light-induced photoreceptor degeneration in mice, Apigenin-7-diglucuronide treatment was found to alleviate photoreceptor apoptosis and mitigate oxidative stress in the retina. nih.gov This protective effect is associated with the suppression of reactive gliosis and microglial activation, as well as the attenuation of pro-inflammatory gene expression in the light-exposed retinas. nih.gov The broader family of flavonoids, including apigenin itself, is known for its antioxidant capabilities, which involve scavenging free radicals and modulating antioxidant enzymes. tandfonline.comnih.gov
Table 2: Investigated Pharmacological Activities of Apigenin-7-diglucuronide
| Pharmacological Activity | Model | Key Findings | Citation |
|---|---|---|---|
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Decreased NO, PGE2, TNF-α production; Suppressed iNOS, COX-2, TNF-α mRNA expression. | nih.gov, researchgate.net, chemfaces.com |
| Anti-inflammatory | LPS-induced endotoxin shock in mice | Protected mice by inhibiting pro-inflammatory cytokine production. | nih.gov, biocrick.com, chemfaces.com |
| Antioxidant | Bright light-induced photoreceptor degeneration in mice | Alleviated oxidative stress and photoreceptor apoptosis. | nih.gov |
| Signal Transduction Modulation | LPS-stimulated RAW 264.7 macrophages | Inhibited AP-1 and MAPK (p38, ERK) signaling pathways. | nih.gov, biocrick.com |
Free Radical Scavenging Capabilities
Apigenin-7-diglucuronide has demonstrated notable free radical scavenging activity in various in vitro antioxidant assays. This capacity is crucial for mitigating the damaging effects of reactive oxygen species (ROS) within biological systems. The primary methods used to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov
The chemical structure of apigenin-7-diglucuronide, featuring a flavonoid backbone with glucuronide moieties, contributes to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This structural feature is a common characteristic among flavonoids renowned for their antioxidant effects. biosynth.comtheinterstellarplan.com While some studies suggest that the aglycone form, apigenin, may exhibit stronger radical scavenging activity in certain assays, the glycosylated form, apigenin-7-diglucuronide, still possesses inherent and significant antioxidant capabilities. mdpi.com
| Compound | Assay | Finding | Source |
|---|---|---|---|
| Apigenin-7-O-β-D-glucuronide methyl ester | DPPH | Showed dose-dependent free radical scavenging activity, with an IC50 value of 36.38 µg/ml. researchgate.net | researchgate.net |
| Apigenin-7-O-glucoside | ABTS | Exhibited an EC50 value of 5.49 mg/mL. mdpi.com | mdpi.com |
| Apigenin | ABTS | Demonstrated a significantly lower EC50 value of 0.68 mg/mL, indicating higher activity than its glycoside form. mdpi.com | mdpi.com |
Protection Against Lipid Peroxidation and Cellular Oxidative Damage
Apigenin-7-diglucuronide contributes to the protection of cellular components against oxidative damage, particularly lipid peroxidation. preprints.org Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular injury and the formation of reactive aldehydes, such as malondialdehyde (MDA). nih.gov The antioxidant properties of apigenin-7-diglucuronide help to mitigate this damage. medchemexpress.comresearchgate.net
Studies have shown that apigenin and its derivatives can reduce the levels of thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation. nih.govanimbiosci.orgsrce.hrnih.gov For example, in a study investigating light-induced retinal damage, apigenin-7-diglucuronide was found to protect photoreceptors by inhibiting retinal oxidative stress. medchemexpress.com This protective effect is attributed to its ability to scavenge free radicals that initiate the lipid peroxidation chain reaction. tandfonline.com
The presence of apigenin-7-diglucuronide in certain plant extracts has been associated with a reduction in markers of cellular oxidative damage. researchgate.net By neutralizing reactive oxygen species, this compound helps to maintain the integrity of cellular membranes and prevent the downstream consequences of oxidative stress. nih.govpreprints.org
| Compound/Extract | Model | Key Findings | Source |
|---|---|---|---|
| Apigenin | Methotrexate-induced hepatotoxicity in rats | Pretreatment with apigenin significantly reduced hepatic levels of MDA. nih.gov | nih.gov |
| Apigenin | Rat livers | Provided protection against ROS-induced oxidative damage by reducing lipid peroxidation and membrane protein damage. tandfonline.com | tandfonline.com |
| Apigenin-7-diglucuronide | Bright light-induced photoreceptor degeneration | Protected retinas by inhibiting retinal oxidative stress. medchemexpress.com | medchemexpress.com |
Elucidation of Antioxidant Mechanisms in Cellular Systems
The antioxidant mechanisms of apigenin-7-diglucuronide in cellular systems extend beyond direct radical scavenging and involve the modulation of key signaling pathways that regulate the cellular antioxidant response. One of the most significant pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com
Nrf2 is a transcription factor that plays a crucial role in the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1). nih.govnih.gov
Studies on apigenin and its derivatives have demonstrated their ability to activate the Nrf2/HO-1 signaling pathway. nih.govnih.gov This activation leads to an enhanced cellular defense capacity against oxidative insults. For instance, apigenin has been shown to upregulate Nrf2 and protect the liver against oxidative stress in animal models. nih.gov While direct studies on apigenin-7-diglucuronide's effect on this pathway are less common, the known metabolism of this glucuronide to apigenin in vivo suggests that it contributes to the activation of these protective mechanisms. biosynth.comacs.org By bolstering the endogenous antioxidant defenses, apigenin-7-diglucuronide helps to maintain cellular redox homeostasis and protect against oxidative damage. researchgate.netpreprints.org
| Compound | Model System | Mechanism of Action | Source |
|---|---|---|---|
| Apigenin | Cyclophosphamide-induced hepatotoxicity | Upregulated the Nrf2/HO-1 signaling pathway, mitigating oxidative stress. nih.gov | nih.gov |
| Apigenin | Doxorubicin-induced cardiotoxicity | Upregulated the PI3K/Akt/mTOR pathway and activated Nrf2, leading to cardioprotection. nih.gov | nih.gov |
| Apigenin derivative (6''-O-succcinylapigenin) | Ischemia in rats | Provided neuroprotection by regulating the ERK/Nrf2/HO-1 pathway. nih.gov | nih.gov |
Chemopreventive and Anti-proliferative Investigations (In Vitro and Pre-clinical Models)
Modulation of Cell Signaling Pathways Related to Proliferation
Apigenin-7-diglucuronide, and its aglycone apigenin, have been shown to exert chemopreventive and anti-proliferative effects by modulating various cell signaling pathways that are often dysregulated in cancer. biosynth.compreprints.org These flavonoids can influence the activity of key proteins involved in cell growth, survival, and proliferation. mdpi.comresearchgate.net
One of the critical pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, promoting cell proliferation and survival. mdpi.com Apigenin has been observed to inhibit this pathway in several cancer cell lines. mdpi.comlnh.edu.pk Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 MAPK pathways, which are crucial for cell proliferation, are also modulated by apigenin and its derivatives. researchgate.netmdpi.com For instance, apigenin-7-O-β-D-glucuronide has been shown to inhibit the phosphorylation of p38 MAPK and ERK in RAW 264.7 macrophages. researchgate.net
Additionally, the NF-κB signaling pathway, which plays a pivotal role in inflammation-driven cancer proliferation, is another target. biosynth.com Apigenin has been found to suppress NF-κB activity, thereby inhibiting the expression of downstream pro-proliferative genes. mdpi.comnih.gov
| Compound | Cell Line/Model | Affected Pathway | Outcome | Source |
|---|---|---|---|---|
| Apigenin | Hepatocellular carcinoma cells | PI3K/Akt/mTOR | Inhibited cell proliferation. lnh.edu.pk | lnh.edu.pk |
| Apigenin-7-O-β-D-glucuronide | RAW 264.7 macrophages | MAPK (p38, ERK) | Inhibited phosphorylation. researchgate.net | researchgate.net |
| Apigenin | Human hepatocellular carcinoma cells | NF-κB/Snail | Suppressed cell proliferation. nih.gov | nih.gov |
| Apigenin | Human renal cancer cells | ATM signaling | Inhibited cell proliferation. nih.gov | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest (e.g., Modulation of Bcl-2, Bax, Caspases)
A key mechanism underlying the anti-proliferative effects of apigenin-7-diglucuronide and its aglycone is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. tandfonline.commdpi.com
Apigenin has been shown to trigger apoptosis through both the intrinsic and extrinsic pathways. nih.govmdpi.com The intrinsic, or mitochondrial, pathway is often initiated by modulating the balance of pro-apoptotic (e.g., Bax, Bad, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. d-nb.infomdpi.com Studies have demonstrated that apigenin can increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of initiator caspase-9 and executioner caspases like caspase-3 and -7. mdpi.comd-nb.info
In human bladder cancer T-24 cells, apigenin treatment led to an increased expression of Bax, Bad, and Bak, and a decreased expression of Bcl-2, Bcl-xL, and Mcl-1. d-nb.info This shift in the pro- and anti-apoptotic protein balance resulted in the activation of caspases-9, -3, and -7. d-nb.info Similarly, in malignant neuroblastoma cells, apigenin was found to down-regulate Bcl-2 and increase the Bax:Bcl-2 ratio, contributing to apoptosis. nih.gov
Furthermore, apigenin can induce cell cycle arrest, often at the G2/M or G0/G1 phase, preventing cancer cells from progressing through the division cycle. nih.govnih.gov This effect is frequently associated with the modulation of cyclins and cyclin-dependent kinases (CDKs). d-nb.info
| Compound | Cell Line | Key Molecular Effects | Outcome | Source |
|---|---|---|---|---|
| Apigenin | Human bladder cancer T-24 cells | Increased Bax, Bad, Bak; Decreased Bcl-2, Bcl-xL, Mcl-1; Activated caspases-9, -3, -7. d-nb.info | Induction of apoptosis and cell cycle arrest. d-nb.info | d-nb.info |
| Apigenin | Malignant neuroblastoma cells | Down-regulated Bcl-2; Increased Bax:Bcl-2 ratio. nih.gov | Synergistically induced apoptosis with a Bcl-2 inhibitor. nih.gov | nih.gov |
| Apigenin | Human renal cancer ACHN cells | Induced DNA damage; Modulated ATM signaling; Accumulated p53. nih.gov | G2/M phase cell cycle arrest and apoptosis. nih.gov | nih.gov |
| Apigenin-7-O-glucoside | Cervical cancer HeLa cells | Regulated Bcl-2 family proteins; Released cytochrome c; Activated caspases-9/3. nih.gov | Induction of apoptosis. nih.gov | nih.gov |
Inhibition of Cell Migration and Metastasis in Pre-clinical Contexts
Emerging evidence from preclinical studies suggests that apigenin and its derivatives, including apigenin-7-diglucuronide, can inhibit cancer cell migration and metastasis, which are critical steps in tumor progression and dissemination. researchgate.netresearchgate.net
The anti-metastatic effects of apigenin are often linked to its ability to modulate signaling pathways that control cell motility and invasion. nih.gov For instance, apigenin has been shown to suppress the NF-κB/Snail pathway in human hepatocellular carcinoma cells, which is a key regulator of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. nih.gov By inhibiting this pathway, apigenin can reverse the molecular changes associated with EMT. nih.gov
Furthermore, apigenin has been found to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. chemfaces.combiocrick.com Apigenin-7-glucuronide has demonstrated inhibitory activity against several MMPs, including MMP-3, MMP-8, MMP-9, and MMP-13. chemfaces.combiocrick.com
In vivo studies have corroborated these in vitro findings. For example, in a xenograft mouse model using human renal cancer cells, apigenin treatment reduced tumor growth. nih.gov Similarly, apigenin has been shown to suppress bone metastasis of human breast cancer cells. nih.gov
| Compound | Cell Line/Model | Mechanism of Action | Outcome | Source |
|---|---|---|---|---|
| Apigenin | Human hepatocellular carcinoma cells | Suppressed NF-κB/Snail pathway; Reversed EMT. nih.gov | Inhibited migration and metastasis. nih.gov | nih.gov |
| Apigenin-7-glucuronide | In vitro assay | Inhibited MMP-3, MMP-8, MMP-9, and MMP-13. chemfaces.combiocrick.com | Potential to inhibit invasion. chemfaces.combiocrick.com | chemfaces.combiocrick.com |
| Apigenin | Human breast cancer cells | Induced apoptosis and autophagy; Modulated MEK/ERK signaling. nih.gov | Suppressed bone metastasis. nih.gov | nih.gov |
| Apigenin | Human renal cancer ACHN xenograft mouse model | Reduced tumor growth and Ki-67 index. nih.gov | Suppressed tumor proliferation in vivo. nih.gov | nih.gov |
Synergy with Other Bioactive Compounds in Cellular Models
Research into the synergistic effects of Apigenin-7-diglucuronide with other bioactive compounds in cellular models is an emerging area. While direct studies on Apigenin-7-diglucuronide are limited, related compounds like Apigenin and its other glycoside derivatives have shown synergistic potential. For instance, a study on Apigenin-7-O-glucoside, a structurally similar compound, demonstrated more potent antifungal and cytotoxic effects on HCT116 colon cancer cells compared to Apigenin alone. nih.gov This suggests that the glycoside moiety can significantly influence the biological activity. nih.gov Treatment with Apigenin-7-O-glucoside resulted in a more pronounced reduction in cell viability and a stronger induction of cell death, including chromatin condensation and the formation of apoptotic bodies, at lower concentrations than its aglycone counterpart. nih.gov This enhanced activity points towards the potential for synergistic or enhanced effects when Apigenin-7-diglucuronide is combined with other therapeutic agents. Further research is warranted to explore the specific synergistic interactions of Apigenin-7-diglucuronide in various cellular models.
Neuroprotective Effects
Apigenin-7-diglucuronide (A7DG), a flavonoid glycoside, has demonstrated significant neuroprotective properties, particularly in the context of retinal health. nih.govmedchemexpress.comtargetmol.com Its antioxidant and anti-inflammatory activities are central to these protective mechanisms. nih.govmedchemexpress.comtargetmol.com
Photoreceptor Protection in Retinal Degeneration Models (e.g., Bright Light-Induced in Mice)
Studies have shown that Apigenin-7-diglucuronide provides remarkable protection to photoreceptors in mouse models of bright light-induced retinal degeneration. nih.govumh.es This condition is often used to mimic aspects of retinal degenerative diseases like age-related macular degeneration. nih.gov In experiments with BALB/c mice exposed to intense light, treatment with A7DG led to significant preservation of the photoreceptor layer. nih.govnih.gov This protective effect was observed through both morphological analysis of the retina and functional assessments. nih.govnih.gov The administration of A7DG helped to alleviate photoreceptor apoptosis, a key process in the progression of retinal degeneration. nih.govecronicon.net
Inhibition of Retinal Oxidative Stress and Inflammation
The neuroprotective effects of Apigenin-7-diglucuronide are closely linked to its ability to counteract oxidative stress and inflammation in the retina. nih.govumh.es In bright light-exposed mouse retinas, A7DG treatment mitigated oxidative stress and suppressed reactive gliosis and microglial activation. nih.govecronicon.net It also attenuated the expression of pro-inflammatory genes, which are typically upregulated in response to light-induced damage. nih.govecronicon.net By inhibiting these key pathological processes, Apigenin-7-diglucuronide helps to maintain a healthier retinal environment and protect photoreceptor cells from damage. nih.govmedchemexpress.comtargetmol.com
Implications for Other Neurodegenerative Disorders
The demonstrated efficacy of Apigenin-7-diglucuronide in mitigating oxidative stress and inflammation in retinal models suggests its potential therapeutic application in a broader range of neurodegenerative disorders. nih.gov Since these pathological mechanisms are common to many neurodegenerative conditions, such as Alzheimer's disease and Parkinson's disease, it is plausible that A7DG could offer neuroprotective benefits in these contexts as well. nih.govnih.govnibiohn.go.jp Further research is needed to explore the potential of Apigenin-7-diglucuronide as a treatment for other neurodegenerative disorders. nih.gov
Enzyme Modulation Activities
Aldose Reductase Inhibition
Apigenin-7-diglucuronide has been identified as an inhibitor of aldose reductase. caymanchem.comnih.govchemfaces.com This enzyme is implicated in the development of diabetic complications. The inhibitory activity of Apigenin-7-diglucuronide and its related compounds on aldose reductase suggests a potential therapeutic role in managing such conditions. The table below summarizes the inhibitory activities of Apigenin-7-glucuronide, a closely related compound, against various enzymes.
Table 1: Inhibitory Activity of Apigenin-7-glucuronide Against Various Enzymes
| Enzyme | IC50 (µM) |
|---|---|
| Matrix Metalloproteinase-3 (MMP-3) | 12.87 caymanchem.comchemfaces.combiocrick.commedchemexpress.com |
| Matrix Metalloproteinase-8 (MMP-8) | 22.39 caymanchem.comchemfaces.combiocrick.commedchemexpress.com |
| Matrix Metalloproteinase-9 (MMP-9) | 17.52 caymanchem.comchemfaces.combiocrick.commedchemexpress.com |
| Matrix Metalloproteinase-13 (MMP-13) | 0.27 caymanchem.comchemfaces.combiocrick.commedchemexpress.com |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.14 caymanchem.com |
| Acetylcholinesterase (AChE) | 62.96 caymanchem.com |
Matrix Metalloproteinase (MMP) Inhibition
Apigenin-7-glucuronide, a closely related compound to Apigenin-7-diglucuronide, has demonstrated significant inhibitory activity against several matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. chemfaces.comnih.gov These enzymes play a critical role in tissue remodeling and are implicated in pathological conditions such as skin inflammation and cartilage degradation. d-nb.info
In vitro studies have quantified the inhibitory potential of Apigenin-7-glucuronide against specific MMPs. The compound shows varied efficacy across different MMP subtypes. chemfaces.commedchemexpress.comcaymanchem.com Notably, it is a potent inhibitor of MMP-13, with a half-maximal inhibitory concentration (IC50) of 0.27 μM. chemfaces.commedchemexpress.comclinisciences.commedchemexpress.com Its inhibitory effects on MMP-3, MMP-8, and MMP-9 have also been established, with IC50 values of 12.87 μM, 22.39 μM, and 17.52 μM, respectively. chemfaces.commedchemexpress.comcaymanchem.comclinisciences.com
Research comparing flavonoid aglycones and their glycoside derivatives has provided insights into structure-activity relationships. chemfaces.comnih.gov While the aglycones apigenin and luteolin (B72000) are reportedly inactive against MMP-1, MMP-3, and MMP-8, their glycoside forms show enhanced activity. chemfaces.comnih.gov This suggests that the glycoside moiety, such as the glucuronide group, may facilitate better anchoring of the molecule to the active site of these enzymes. chemfaces.com Specifically, glycones appear to be more active inhibitors of MMP-1, -3, -8, and -13 compared to MMP-9. chemfaces.comnih.gov
Below is a summary of the reported inhibitory activities of Apigenin-7-glucuronide against various MMPs.
| Enzyme | Enzyme Subfamily | IC50 (μM) | Reference |
|---|---|---|---|
| MMP-1 | Collagenase | Data suggests activity, but specific IC50 not consistently reported | chemfaces.comnih.gov |
| MMP-3 | Stromelysin | 12.87 | chemfaces.commedchemexpress.comcaymanchem.com |
| MMP-8 | Collagenase | 22.39 | chemfaces.commedchemexpress.comcaymanchem.com |
| MMP-9 | Gelatinase | 17.52 | chemfaces.commedchemexpress.comcaymanchem.com |
| MMP-13 | Collagenase | 0.27 | chemfaces.commedchemexpress.comclinisciences.com |
Anti-complement System Activities
Apigenin-7-O-β-D-glucuronide is frequently cited as possessing anti-complement activity. chemfaces.comnih.govbiocrick.comresearchgate.net The complement system is a crucial component of the innate immune response, and its dysregulation can contribute to inflammation and tissue damage. The potential of flavonoids to modulate this system is an area of active research. nih.gov
Despite general statements about its activity, specific mechanistic details and quantitative data are limited in the available literature. One study involving the isolation of various flavonoids from the flower buds of Daphne genkwa specifically tested Apigenin-7-O-beta-d-glucuronide for its ability to inhibit the classical pathway of the complement system. nih.gov In this particular assay, the compound was found to be inactive, while another isolated compound, daphnoretin, exhibited significant anti-complement effects with an IC50 value of 11.4 µM. nih.gov This finding contrasts with other reports that list anti-complement effects as one of the compound's pharmacological properties. chemfaces.comnih.govbiocrick.com Further research is required to clarify these conflicting observations and to fully elucidate the nature and mechanism of Apigenin-7-diglucuronide's interaction with the complement system.
Antimicrobial and Antiviral Properties (Mechanistic Insights)
The antimicrobial and antiviral potential of flavonoids, including apigenin and its derivatives, has been investigated. wiley.comnih.gov These compounds may offer alternatives in an era of growing drug resistance. wiley.com
In silico studies have explored the antiviral potential of Apigenin-7-glucuronide, particularly against the SARS-CoV-2 virus. dovepress.comtandfonline.comnih.gov Molecular docking analyses predict that this flavonoid can bind to the main protease (Mpro or 3CLpro) of the virus, an enzyme essential for viral replication. dovepress.comresearchgate.net The binding affinity has been calculated to be -8.77 Kcal/mol, with a corresponding predicted inhibition constant (Ki) of 375.81 nM. dovepress.comnih.gov The interaction is predicted to occur at the active site of the enzyme, involving key amino acid residues CYS145 and HIS41. dovepress.comnih.gov These computational findings suggest that Apigenin-7-glucuronide could be a candidate for further investigation as a viral protease inhibitor. dovepress.comtandfonline.com
| Viral Target | Method | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
|---|---|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Molecular Docking (in silico) | -8.77 | 375.81 nM | CYS145, HIS41 | dovepress.comnih.gov |
While flavonoids as a class are known to exert antibacterial effects through various mechanisms including nucleic acid synthesis inhibition and membrane disruption, specific data for Apigenin-7-diglucuronide is scarce. mdpi.commdpi.com Much of the existing research focuses on its aglycone, apigenin. Apigenin has been shown to inhibit nucleic acid synthesis and biofilm formation in bacteria. mdpi.com
Studies on Apigenin-7-glucuronide itself have yielded limited results regarding direct bactericidal action. A thesis study examining the allelopathic activity of Apigenin-7-β-glucuronide found that it did not inhibit the growth of Pseudomonas aeruginosa, whereas the aglycone apigenin did show inhibitory effects. uoguelph.ca This suggests the glucuronide moiety may reduce or alter the antibacterial activity observed in the parent molecule.
Research on the related compound Apigenin-7-O-glucoside (A7G) against Staphylococcus aureus and Escherichia coli indicated that its anti-biofilm activity stems from the inhibition of exopolysaccharide (EPS) production, quorum sensing (QS), and cell surface hydrophobicity (CSH), rather than direct membrane disruption or inhibition of nucleic acid synthesis. researchgate.netnih.gov Other studies on different flavonoids have shown that compounds like luteolin can damage the bacterial cell membrane, and p-coumaric acid can interfere with DNA function. researchgate.net However, there is no direct evidence to confirm that Apigenin-7-diglucuronide employs these specific mechanisms. More targeted research is needed to determine the precise antibacterial mechanisms, if any, of Apigenin-7-diglucuronide.
Structure Activity Relationship Sar Studies and Computational Approaches
In Silico Docking Simulations and Molecular Modeling
In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. phcogres.com This method is instrumental in understanding the interactions that drive biological activity. phcogres.com Molecular dynamics simulations further refine these predictions by simulating the movements of the protein-ligand complex over time, providing a more dynamic view of the interaction. researchgate.netnih.gov
Studies have employed these techniques to explore the interaction of Apigenin-7-diglucuronide and its related glucuronide form with various protein targets. For instance, molecular docking simulations have been used to investigate its potential as an antiviral agent. In a study targeting the main protease (Mpro) of the SARS-CoV-2 virus, Apigenin-7-glucuronide demonstrated a strong binding affinity. nih.govdovepress.com The simulations revealed that the compound binds to the active site of the enzyme, specifically interacting with key catalytic residues CYS145 and HIS41. dovepress.com Similarly, computational studies targeting the DNA polymerase of the monkeypox virus identified Apigenin-7-O-glucuronide as a lead phytochemical, with molecular dynamics simulations supporting its ability to obstruct the enzyme's activity. nih.gov
The anti-inflammatory and anti-diabetic potential of Apigenin-7-diglucuronide has also been assessed using these models. Molecular dynamics simulations of its interaction with dipeptidyl peptidase-IV (DPP-IV), a target in diabetes management, have been performed to analyze the stability and contacts of the protein-ligand complex. researchgate.net Furthermore, docking studies have shown that Apigenin-7-glucuronide can inhibit Matrix Metalloproteinases (MMPs), which are involved in inflammation and cancer progression, with particularly high affinity for MMP-13. medchemexpress.com
Table 1: Molecular Docking and Simulation Results for Apigenin-7-glucuronide
| Target Protein | Associated Condition | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Antiviral | -8.77 to -9.77 | CYS145, HIS41 | nih.govdovepress.com |
| Monkeypox Virus DNA Polymerase | Antiviral | Data not specified | Not specified | nih.gov |
| Matrix Metalloproteinase-3 (MMP-3) | Anti-inflammatory | -8.02 (IC50: 12.87 µM) | Not specified | medchemexpress.com |
| Matrix Metalloproteinase-8 (MMP-8) | Anti-inflammatory | -7.61 (IC50: 22.39 µM) | Not specified | medchemexpress.com |
| Matrix Metalloproteinase-9 (MMP-9) | Anti-inflammatory | -7.77 (IC50: 17.52 µM) | Not specified | medchemexpress.com |
| Matrix Metalloproteinase-13 (MMP-13) | Anti-inflammatory | -9.88 (IC50: 0.27 µM) | Not specified | medchemexpress.com |
| Dipeptidyl peptidase-IV (DPP-IV) | Anti-diabetic | Not specified | Simulation performed | researchgate.net |
Identification of Key Structural Features for Biological Activity
Structure-activity relationship (SAR) studies analyze how specific structural moieties of a compound contribute to its biological effects. For Apigenin-7-diglucuronide, several features are critical.
The core structure is the apigenin (B1666066) aglycone (5,7,4'-trihydroxyflavone). The hydroxylation pattern of the flavonoid rings is a known determinant of antioxidant activity. uoguelph.ca Compared to flavonoids like luteolin (B72000), which has an additional hydroxyl group on the B-ring (a catechol group), apigenin's antioxidant capacity is different, indicating the B-ring's structure is a key feature.
The most defining feature is the diglucuronide moiety attached at the C-7 position of the apigenin backbone. hmdb.ca Glucuronidation is a major metabolic pathway that significantly increases the water solubility and bioavailability of flavonoids. biosynth.com However, this conjugation can also modulate biological activity. Some studies suggest that the aglycone form (apigenin) may exhibit greater potency in certain activities, such as inhibiting nitric oxide production or inducing cytotoxicity in cancer cells, compared to its glucuronide counterpart. researchgate.netjfda-online.com This implies that the bulky, polar glucuronide groups at the C-7 position can influence how the molecule fits into the binding pocket of a target protein, potentially reducing its inhibitory effect in some cases. The position of this glycosidic linkage is also crucial; conjugation at C-7 versus other positions, such as C-3 in other flavonoids, affects both solubility and metabolic stability.
Predictive Modeling for Therapeutic Potential
Predictive modeling uses computational algorithms to forecast a compound's pharmacokinetic properties and therapeutic potential. A common approach is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for a compound's development as a drug. dovepress.com
In silico ADMET analyses have been conducted for Apigenin-7-glucuronide in various studies. dovepress.comresearchgate.netnih.gov These models predict parameters like water solubility and human intestinal absorption. researchgate.net A key part of this prediction is assessing compliance with frameworks like Lipinski's Rule of Five, which helps to predict if a compound has drug-like properties for oral administration. Studies have found that Apigenin-7-glucuronide has one violation of this rule, typically related to the number of hydrogen bond donors or acceptors due to the sugar moieties. dovepress.comresearchgate.net However, a compound is often still considered a viable oral drug candidate if it does not have more than one violation. dovepress.com
These predictive studies consistently suggest that Apigenin-7-diglucuronide and its related glucuronide have acceptable pharmacokinetic profiles to be considered lead compounds for further research. nih.govdovepress.com Computational models have identified it as a potential candidate for developing new antibacterial and antiviral agents. nih.govnih.gov The integration of these predictive models with in vitro and in vivo data is essential to fully explore its therapeutic potential in preventing chronic diseases like cancer and neurodegenerative disorders. biosynth.comemanresearch.org
Table 2: Predicted ADMET and Drug-Likeness Properties of Apigenin-7-glucuronide
| Parameter | Predicted Value/Outcome | Significance | Reference |
|---|---|---|---|
| Water Solubility | Predicted to be soluble | Good for absorption and distribution | researchgate.net |
| Intestinal Absorption | Predicted to have good absorption | Indicates potential for oral bioavailability | researchgate.net |
| Lipinski's Rule of Five | 1 violation reported | Still considered a potential oral drug candidate | dovepress.comresearchgate.net |
| Drug-Likeness | Considered a lead compound | Warrants further investigation for drug development | nih.govdovepress.com |
| Therapeutic Potential | Predicted antiviral, antibacterial, anti-inflammatory | Guides future experimental studies | nih.govbiosynth.comnih.gov |
Research Gaps, Challenges, and Future Perspectives in Apigenin 7 Diglucuronide Research
Elucidation of Comprehensive Molecular Mechanisms in Diverse Biological Systems
While Apigenin-7-diglucuronide is recognized for its anti-inflammatory and antioxidant properties, a detailed understanding of its molecular mechanisms across various biological systems remains a significant research gap. glpbio.commedchemexpress.commedchemexpress.comtargetmol.com Current knowledge points to its influence on cell signaling pathways, including the modulation of pro-inflammatory cytokine production and the inhibition of transcription factors like NF-κB. However, the precise protein targets, the downstream signaling cascades it modulates, and how these interactions differ across various cell types and tissues are largely unknown. Future research must focus on identifying specific receptor binding sites and comprehensively mapping the signaling pathways affected by this compound to fully understand its pleiotropic effects. This includes investigating its impact on key cellular processes such as apoptosis and oxidative stress. ecronicon.netfrontiersin.orgpreprints.org
Advanced Pre-clinical Efficacy Studies in Relevant Disease Models
The therapeutic potential of Apigenin-7-diglucuronide has been suggested in the context of chronic diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases. A notable in-vivo study demonstrated its protective effects against bright light-induced photoreceptor degeneration in mice, highlighting its potential for treating retinal diseases. glpbio.commedchemexpress.commedchemexpress.comtargetmol.comscience.govmdpi.com The study showed that treatment with Apigenin-7-diglucuronide led to remarkable photoreceptor protection. science.govscience.gov It has also been shown to attenuate proinflammatory gene expression in retinas exposed to bright light. nih.govcabidigitallibrary.org However, there is a pressing need for more advanced pre-clinical studies in a wider range of relevant disease models. For instance, while its parent compound, apigenin (B1666066), has been studied for its neuroprotective effects in retinal ischemia/reperfusion models, similar in-depth investigations for Apigenin-7-diglucuronide are lacking. nih.gov Future research should include robust, long-term efficacy studies in animal models that accurately mimic human diseases to validate its therapeutic potential and establish a strong foundation for potential clinical translation.
Investigation of In Vivo Pharmacokinetic and Pharmacodynamic Relationships in Animal Models
A critical challenge in the development of any potential therapeutic agent is understanding its behavior within a living organism. For Apigenin-7-diglucuronide, there is a significant gap in our knowledge regarding its in vivo pharmacokinetics (what the body does to the compound) and pharmacodynamics (what the compound does to the body). Key questions regarding its absorption, distribution, metabolism, and excretion (ADME) profile remain unanswered. While glucuronidation is known to enhance the water solubility of flavonoids, the specific metabolic fate of Apigenin-7-diglucuronide and its bioavailability are yet to be thoroughly investigated. mdpi.com Future studies must focus on detailed pharmacokinetic profiling in animal models to understand how it is processed in the body and to establish a clear relationship between the administered dose, the resulting concentration in various tissues, and the observed biological effects.
Development of Novel Analytical and Isolation Methodologies
Advancements in research are often predicated on the availability of pure compounds and sensitive analytical methods. While methods for the isolation and analysis of flavonoids from plant extracts exist, there is always room for improvement. nih.gov Techniques like semi-preparative high-performance liquid chromatography (HPLC) have been used to isolate Apigenin-7-diglucuronide. mdpi.comresearchgate.net However, developing more efficient, scalable, and cost-effective isolation and purification methods is essential for facilitating further research. Furthermore, the development of highly sensitive and specific analytical techniques for the quantification of Apigenin-7-diglucuronide and its metabolites in complex biological matrices (e.g., plasma, tissues) is critical for accurate pharmacokinetic and metabolic studies.
Potential for Biosynthetic Pathway Engineering and Production Optimization
The natural abundance of Apigenin-7-diglucuronide in plants can be low and variable, posing a challenge for large-scale production. nih.gov Metabolic engineering and synthetic biology offer a promising avenue to overcome this limitation. nih.govfrontiersin.org Research has demonstrated the feasibility of producing flavonoid glucuronides, such as apigenin-7-O-glucuronide, in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govfrontiersin.orgrsc.orgnih.govrsc.org These systems can be engineered to enhance the production of specific compounds by introducing and optimizing the necessary biosynthetic pathways. rsc.orgnih.govrsc.org Future research should focus on identifying and characterizing the specific enzymes (e.g., UDP-dependent glycosyltransferases) involved in the biosynthesis of Apigenin-7-diglucuronide and engineering microbial cell factories for its high-level production. frontiersin.orgrsc.orgnih.govrsc.org This would provide a sustainable and scalable source of the compound for extensive pre-clinical and potentially clinical research.
Role in Cross-Disciplinary Research (e.g., Nutraceutical Research, Plant Biology)
The study of Apigenin-7-diglucuronide extends beyond pharmacology and into cross-disciplinary fields like nutraceutical research and plant biology. In nutraceuticals, its presence in various dietary sources like parsley, chamomile, and celery suggests its potential as a health-promoting food ingredient. Further investigation into its stability, bioavailability, and efficacy in functional foods and dietary supplements is warranted. mdpi.com
In plant biology, understanding the role of Apigenin-7-diglucuronide is crucial. Glucuronidation is a process that enhances the water solubility of flavonoids, which may facilitate their accumulation in plant vacuoles. mdpi.comnih.gov Investigating the physiological functions of this compound in plants, such as its role in defense against pathogens or environmental stressors, could provide valuable insights into plant metabolism and chemical ecology. nih.gov For instance, studies have shown that the accumulation of certain flavones, including apigenin derivatives, in plants like perilla is influenced by environmental factors such as light intensity. frontiersin.orgfrontiersin.org
Interactive Data Table: Research Areas and Future Directions for Apigenin-7-diglucuronide
| Section | Key Research Gap/Challenge | Future Research Perspective |
| 8.1. Molecular Mechanisms | Lack of detailed understanding of protein targets and signaling pathways. | Identify specific receptors and map downstream signaling cascades in various cell types. |
| 8.2. Pre-clinical Efficacy | Limited number of in-vivo studies in diverse disease models. | Conduct robust, long-term efficacy studies in relevant animal models of human diseases. |
| 8.3. Pharmacokinetics | Scarcity of data on ADME profile and bioavailability. | Perform detailed in-vivo pharmacokinetic and pharmacodynamic studies in animal models. |
| 8.4. Phytochemical Interactions | Unexplored synergistic or antagonistic effects with other compounds. | Investigate the combined biological effects with other phytochemicals from its natural sources. |
| 8.5. Analytical/Isolation Methods | Need for more efficient and scalable methodologies. | Develop novel, cost-effective isolation techniques and sensitive analytical methods for quantification. |
| 8.6. Biosynthesis & Production | Low natural abundance and variability. | Engineer microbial cell factories for high-level, sustainable production of the compound. |
| 8.7. Cross-Disciplinary Role | Under-explored potential in nutraceuticals and plant biology. | Investigate its application in functional foods and its physiological role in plants. |
Q & A
Q. What are the primary biological activities of Apigenin-7-diglucuronide in current research?
Apigenin-7-diglucuronide is widely studied for its anti-inflammatory and antioxidant properties. Key findings include its ability to inhibit retinal oxidative stress and inflammation, protecting photoreceptor cells from bright light-induced degeneration . In renal studies, it modulates the IRE1/ASK1/P38 MAPK pathway to repair oxalate-mediated HK-2 cell damage . Its bioactivity is linked to its flavonoid glycoside structure, which enables free radical scavenging and cytokine suppression .
Q. How is Apigenin-7-diglucuronide extracted and characterized from plant sources?
- Extraction : Common solvents include methanol, ethanol, and DMSO, often combined with column chromatography for purification .
- Characterization : Techniques like HPLC and LC-MS are used to confirm purity (≥95%) and structural details (e.g., molecular formula: C27H26O17, MW: 622.49 g/mol) .
- Sources : Identified in medicinal plants such as Turpinia arguya Seem. leaves and Glechoma hederacea .
| Parameter | Details |
|---|---|
| Solubility | DMSO, methanol, ethanol |
| Purity | ≥95% (LC/MS-ELSD) |
| Storage | 2–8°C, protected from light |
Q. What in vitro models are used to study its antioxidant effects?
- Retinal studies : Light-induced photoreceptor degeneration models in murine retinas, measuring markers like ROS, SOD, and TNF-α .
- Renal studies : HK-2 cells exposed to oxalate to simulate oxidative injury, with outcomes assessed via Western blot (e.g., p-P38 MAPK expression) .
- General assays : DPPH radical scavenging, lipid peroxidation inhibition, and NF-κB activity assays .
Advanced Research Questions
Q. How can researchers address discrepancies in oxidative stress modulation across experimental models?
Variations in outcomes (e.g., efficacy in retinal vs. renal cells) may arise from differences in cell-type-specific signaling pathways or bioavailability. To reconcile results:
- Standardize assays : Use consistent oxidative stress markers (e.g., MDA, GSH) across models .
- Compare pharmacokinetics : Assess tissue-specific uptake using radiolabeled compounds or mass spectrometry .
- Validate in vivo : Replicate in vivo models (e.g., light-damaged murine retinas) to confirm mechanistic relevance .
Q. What are the challenges in elucidating the pharmacokinetic profile of Apigenin-7-diglucuronide?
- Low bioavailability : Its hydrophilic glucuronide groups limit membrane permeability, requiring advanced delivery systems (e.g., nanoparticles) .
- Metabolic stability : Susceptibility to hydrolysis by β-glucuronidases in the gut or plasma may reduce active compound levels .
- Detection limits : Sensitive techniques like UPLC-QTOF-MS are needed to quantify trace metabolites in biological matrices .
Q. How does Apigenin-7-diglucuronide modulate the IRE1/ASK1/P38 MAPK pathway in renal cells?
In oxalate-stressed HK-2 cells, it suppresses the IRE1 branch of the unfolded protein response, reducing ASK1 phosphorylation and downstream P38 MAPK activation. Key steps:
- Experimental design : Pre-treat cells with Apigenin-7-diglucuronide (10–50 µM) before oxalate exposure .
- Outcome measures : Quantify phosphorylated IRE1, ASK1, and P38 via Western blot; correlate with apoptosis markers (e.g., caspase-3) .
- Controls : Use inhibitors like 4μ8C (IRE1 inhibitor) to validate pathway specificity .
Methodological Considerations
- Contradiction analysis : Compare dose-response curves across studies to identify threshold effects (e.g., higher doses may paradoxically induce pro-oxidative responses) .
- Data reproducibility : Ensure batch-to-batch consistency in compound purity (e.g., via certificates of analysis) .
- Ethical compliance : Follow safety protocols for handling DMSO-dissolved compounds (e.g., PPE, waste disposal per OSHA HCS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
